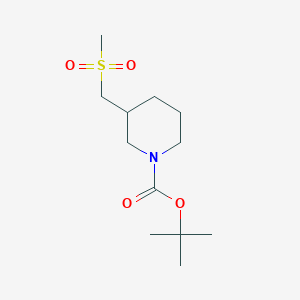
4-Quinazolinamine, N-(5-methoxy-2-pyridinyl)-N,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with a methoxypyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable quinazoline derivative with 5-methoxypyridine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available starting materials.
化学反応の分析
Types of Reactions
N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to replace specific substituents on the quinazoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce fully saturated quinazoline derivatives.
科学的研究の応用
N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting kinases or other enzymes involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
作用機序
The mechanism of action of N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can enhance binding affinity to these targets, while the quinazoline core can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(5-Methoxypyridin-2-yl)methanamine: This compound shares the methoxypyridine moiety but lacks the quinazoline core.
(E)-4-chloro-2-((5-methylpyridin-2-yl)imino)methyl)phenol: This compound has a similar pyridine structure but differs in its overall framework and functional groups.
Uniqueness
N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine is unique due to its combination of a quinazoline core and a methoxypyridine moiety. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science.
特性
CAS番号 |
827031-76-5 |
|---|---|
分子式 |
C16H16N4O |
分子量 |
280.32 g/mol |
IUPAC名 |
N-(5-methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C16H16N4O/c1-11-18-14-7-5-4-6-13(14)16(19-11)20(2)15-9-8-12(21-3)10-17-15/h4-10H,1-3H3 |
InChIキー |
UUMCDUFWVPLFRA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



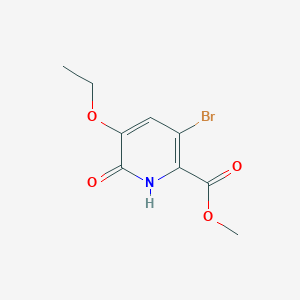
![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)


![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)
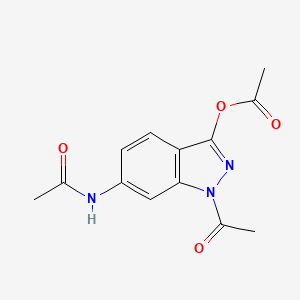
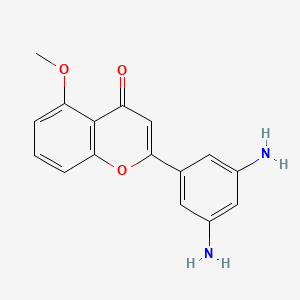
![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)

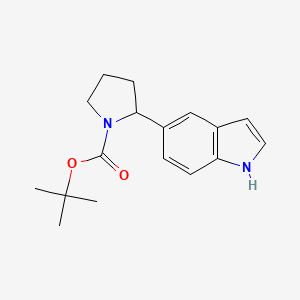
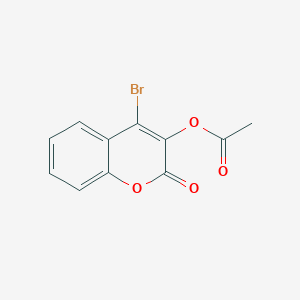
![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)
